Human Bronchial Smooth Muscle Contraction: (+)-cis-Dioxolane is ~4-Fold More Potent Than Oxotremorine M and ~8-Fold More Potent Than Carbachol
In human isolated bronchial smooth muscle, (+)-cis-dioxolane exhibited the highest contractile potency among four nonselective muscarinic agonists tested, with a pD₂ of 7.3 ± 0.2, significantly exceeding oxotremorine M (pD₂ = 6.7 ± 0.2), carbachol (pD₂ = 6.4 ± 0.1), and methacholine (pD₂ = 5.8 ± 0.2) [1]. This corresponds to an EC₅₀ of approximately 50 nM for (+)-cis-dioxolane versus ~200 nM for oxotremorine M and ~400 nM for carbachol. Maximum contractile responses were not significantly different between agonists, indicating that (+)-cis-dioxolane achieves full agonism with superior potency rather than through increased efficacy [1].
| Evidence Dimension | Contractile potency (pD₂ / EC₅₀) in human bronchial smooth muscle |
|---|---|
| Target Compound Data | pD₂ = 7.3 ± 0.2 (~EC₅₀ ≈ 50 nM) |
| Comparator Or Baseline | Oxotremorine M: pD₂ = 6.7 ± 0.2; Carbachol: pD₂ = 6.4 ± 0.1; Methacholine: pD₂ = 5.8 ± 0.2 |
| Quantified Difference | ~4-fold more potent than oxotremorine M; ~8-fold more potent than carbachol; ~32-fold more potent than methacholine |
| Conditions | Human isolated bronchial smooth muscle strips; concentration-response curves; n = 5 for all agonists |
Why This Matters
Researchers studying human airway muscarinic pharmacology require the highest-potency full agonist to minimize nonspecific effects at high concentrations; (+)-cis-dioxolane's ~4-fold potency advantage over the commonly used oxotremorine M directly impacts experimental design and signal-to-noise ratios in tissue bath studies.
- [1] Watson N, Magnussen H, Rabe KF. Pharmacological characterization of the muscarinic receptor subtype mediating contraction of human peripheral airways. J Pharmacol Exp Ther. 1995;274(3):1293-1297. PMID: 7562501. View Source
